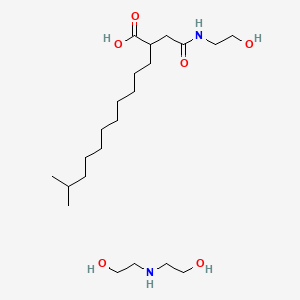
Einecs 308-782-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically include the use of a catalyst, such as sulfuric acid, and heating to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, sulfo-, 4-[2-[(2-hydroxyethyl)amino]ethyl] ester, N-C18-unsaturated acyl derivatives, disodium salts undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Butanedioic acid, sulfo-, 4-[2-[(2-hydroxyethyl)amino]ethyl] ester, N-C18-unsaturated acyl derivatives, disodium salts has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Butanedioic acid, sulfo-, 4-[2-[(2-hydroxyethyl)amino]ethyl] ester, N-C18-unsaturated acyl derivatives, disodium salts involves its interaction with specific molecular targets and pathways. The sulfonic acid group can interact with various enzymes and proteins, modulating their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid, sulfo-, 4-[2-[(2-hydroxyethyl)amino]ethyl] ester: Lacks the N-C18-unsaturated acyl derivatives.
Butanedioic acid, sulfo-, 4-[2-[(2-hydroxyethyl)amino]ethyl] ester, disodium salts: Similar structure but without the N-C18-unsaturated acyl derivatives.
Uniqueness
The presence of the N-C18-unsaturated acyl derivatives in Butanedioic acid, sulfo-, 4-[2-[(2-hydroxyethyl)amino]ethyl] ester, disodium salts imparts unique chemical properties, such as enhanced reactivity and solubility, making it more versatile in various applications compared to its similar compounds .
Properties
CAS No. |
98510-74-8 |
|---|---|
Molecular Formula |
C22H46N2O6 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;2-[2-(2-hydroxyethylamino)-2-oxoethyl]-12-methyltridecanoic acid |
InChI |
InChI=1S/C18H35NO4.C4H11NO2/c1-15(2)10-8-6-4-3-5-7-9-11-16(18(22)23)14-17(21)19-12-13-20;6-3-1-5-2-4-7/h15-16,20H,3-14H2,1-2H3,(H,19,21)(H,22,23);5-7H,1-4H2 |
InChI Key |
LUVQKFHBOLVTPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCC(CC(=O)NCCO)C(=O)O.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















